An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitropyridine
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-Methyl-4-nitropyridine, a versatile heterocyclic compound. Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
Core Chemical and Physical Properties
2-Methyl-4-nitropyridine is a solid at room temperature, typically appearing as a pale yellow crystalline substance.[2] It is generally insoluble in water but shows solubility in common organic solvents like chloroform and acetone.[2]
Quantitative Data Summary
The key physical and chemical properties of 2-Methyl-4-nitropyridine and its N-oxide precursor are summarized in the table below for easy comparison.
| Property | Value (2-Methyl-4-nitropyridine-N-oxide) | Value (Related Compounds) | Reference |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₇N₃O₂ (2-Amino-4-methyl-3-nitropyridine) | [3][4] |
| Molecular Weight | 154.13 g/mol | 153.14 g/mol (2-Amino-4-methyl-3-nitropyridine) | [3][4] |
| Melting Point | Not specified, but related compounds have defined melting points. | 137-138 °C (3-methyl-4-nitropyridine-1-oxide), 136-140 °C (2-Amino-4-methyl-3-nitropyridine) | [4][5] |
| Appearance | Yellow needles | Pale yellow solid | [2][3] |
| Solubility | Soluble in hot chloroform, acetone | Insoluble in water, soluble in ether and carbon tetrachloride | [2][5][6] |
| CAS Number | Not directly found, but related compounds are well-documented. | 6635-86-5 (2-Amino-4-methyl-3-nitropyridine) | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing nitropyridine derivatives involves the nitration of the corresponding pyridine N-oxide. This approach is favored because the N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and minimizes the formation of undesired by-products.[7][8]
Experimental Protocol: Synthesis of 2-Methyl-4-nitropyridine N-oxide
This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[3][5][9]
Materials:
-
2-Methylpyridine N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to cold concentrated sulfuric acid with careful stirring.
-
Addition of Reactant: Gradually add 2-Methylpyridine N-oxide to the chilled nitrating mixture. The temperature should be maintained to control the exothermic reaction.
-
Reaction: The mixture is then heated, typically to around 100-130°C, for several hours to ensure the completion of the nitration.[6][9] The progress of the reaction can be monitored using HPLC.
-
Quenching and Neutralization: After cooling, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated hood due to the evolution of nitrogen oxides.[5][9]
-
Isolation of Product: The precipitated yellow solid, 2-Methyl-4-nitropyridine N-oxide, is collected by filtration and washed with cold water.
-
Extraction and Purification: The aqueous filtrate can be extracted with hot chloroform or dichloromethane to recover any dissolved product.[6][10] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like an acetone/toluene mixture.[3][5]
Logical Workflow for Synthesis
Caption: Synthesis workflow for 2-Methyl-4-nitropyridine N-oxide.
Chemical Reactivity and Applications in Drug Development
Nitropyridines are crucial precursors for a wide range of pyridine derivatives used in medicinal chemistry.[11] The nitro group is a versatile functional group that can be readily transformed into other substituents, and it also activates the pyridine ring for nucleophilic aromatic substitution.[2]
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-2-methylpyridine, a key building block for more complex molecules. This is a common strategy in the synthesis of bioactive compounds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups on the pyridine ring, particularly at the positions ortho and para to it. The nitro group itself can be displaced by various nucleophiles.[2][8]
Applications in Drug Discovery and Development:
2-Methyl-4-nitropyridine and its derivatives serve as intermediates in the synthesis of a variety of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents.[1][11] For instance, the related compound 2-amino-4-methyl-5-nitropyridine is a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor.[11] The pyridine motif is a privileged structure in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[11]
Reactivity and Derivatization Pathways
Caption: Key reactivity pathways of 2-Methyl-4-nitropyridine.
Safety and Handling
Nitropyridine compounds should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[14][15] All work should be conducted in a well-ventilated area or a chemical fume hood.[14] For detailed safety information, refer to the specific Safety Data Sheet (SDS) for the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
